5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-19-9-6-17(7-10-19)8-11-21-26-20(16-25)23(30-21)28-14-12-27(13-15-28)22(29)18-4-2-1-3-5-18/h1-11H,12-15H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTQYRHTRIEFJV-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This step involves the reaction of an appropriate amine with a benzoyl chloride derivative to form the benzoylpiperazine intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction, which may involve the use of a nitrile and an appropriate aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
1. Antidepressant Activity:
Research has indicated that compounds similar to 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibit antidepressant properties. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
2. Anticancer Potential:
Studies have suggested that the compound may possess anticancer properties. The oxazole ring is known for its ability to interact with various biological targets, potentially influencing cell proliferation and apoptosis in cancer cells.
3. Antimicrobial Activity:
The compound has shown promise in antimicrobial studies, particularly against resistant strains of bacteria. The incorporation of a fluorophenyl group enhances its lipophilicity, which may improve membrane permeability and bioactivity against microbial pathogens.
Synthesis Methodologies
The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. Key steps include:
-
Formation of the Piperazine Derivative:
The initial step involves the reaction of benzoyl chloride with piperazine to form the benzoylpiperazine intermediate. -
Oxazole Ring Formation:
The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-halo ketones and amidines. -
Introduction of the Fluorophenyl Group:
The final step typically involves coupling reactions to introduce the 4-fluorophenyl group via electrophilic aromatic substitution or similar methodologies.
Biological Studies and Case Studies
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. Behavioral assays indicated increased locomotion and reduced immobility time in forced swim tests, suggesting potential efficacy in treating depression.
Case Study 2: Antimicrobial Activity Assessment
In vitro assays evaluated the antimicrobial activity of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that the compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin, indicating enhanced antimicrobial potency.
Mechanism of Action
The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Fluorinated Benzoylpiperazine-Oxazole Derivatives
Several structurally related compounds exhibit variations in fluorination patterns and substituent groups. Key analogs include:
Key Observations:
Fluorination Position : The position of fluorine on the benzoyl and phenyl groups significantly affects electronic properties and steric interactions. For instance, the para-fluorinated analog (CAS: 903864-40-4) may exhibit enhanced π-π stacking compared to the ortho-fluorinated variant (CAS: 903852-60-8) due to reduced steric hindrance .
Piperazine vs. Piperidine : Replacement of benzoylpiperazine with methylpiperidine (CAS: 301194-43-4) eliminates the carbonyl group, reducing hydrogen-bonding capacity and altering solubility .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (CAS: 941010-23-7) | CAS: 903864-40-4 | CAS: 903852-60-8 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~447.4 | ~430.4 | ~430.4 |
| LogP (Predicted) | ~3.8 | ~3.5 | ~3.6 |
| Hydrogen Bond Acceptors | 7 | 6 | 6 |
Critical Analysis of Divergences in Evidence
- Lack of Bioactivity Data : The evidence focuses on structural and synthetic aspects but omits pharmacological profiles, limiting direct functional comparisons.
Biological Activity
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its antimicrobial and antiviral properties.
Synthesis
The compound is synthesized through multi-step organic reactions involving the formation of the oxazole ring and subsequent modifications to introduce the benzoylpiperazine and fluorophenyl groups. The detailed synthetic pathway typically includes:
- Formation of the Oxazole Ring : Utilizing appropriate precursors to construct the oxazole framework.
- Introduction of Substituents : Employing coupling reactions to attach the benzoylpiperazine and fluorophenyl moieties.
- Final Modifications : Adjusting functional groups to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibit notable antimicrobial effects. For instance, compounds derived from 1,3-oxazoles have shown activity against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 5a | E. faecium | 20 |
| 5b | S. aureus | 9 |
| 6a | C. albicans | 8 |
The above table summarizes qualitative assessments where the inhibition zones indicate effective antibacterial properties against specific strains .
Antiviral Activity
The compound has been evaluated for antiviral properties, particularly against viral strains responsible for significant human diseases. The antiviral mechanism is hypothesized to involve interference with viral replication processes or inhibition of viral enzymes.
In patent literature, it is reported that similar compounds exhibit antiviral activity by targeting specific viral proteins, leading to reduced viral load in infected cells .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Evaluation : A study published in Molecules found that derivatives of 1,3-oxazoles displayed substantial antibacterial activity against Enterococcus faecium and Staphylococcus aureus, suggesting that structural modifications can enhance efficacy .
- Toxicity Assessment : The toxicity of these compounds was evaluated using Daphnia magna assays, indicating that while some derivatives showed moderate toxicity, others were non-toxic at tested concentrations .
- Mechanistic Insights : In silico studies have provided insights into the binding affinities of these compounds with bacterial enzymes, suggesting potential pathways for their antimicrobial action .
Q & A
Q. Which in vitro models are optimal for neuroprotective activity screening?
- Primary neuron cultures : Expose to oxidative stress (e.g., H2O2) or excitotoxicity (glutamate).
- MTT assay : Quantify cell viability post-treatment.
- Reference : used similar models for piperazine derivatives, demonstrating dose-dependent neuroprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
